Cas no 93908-02-2 (Rebeccamycin)

Rebeccamycin structure
Rebeccamycin structure
Nome do Produto:Rebeccamycin
N.o CAS:93908-02-2
MF:C27H21Cl2N3O7
MW:570.377545118332
CID:807806
PubChem ID:73110

Rebeccamycin Propriedades químicas e físicas

Nomes e Identificadores

    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...
    • rebeccamycin
    • AmbotzLS-1199
    • (+)-Rebeccamycin
    • NSC 359079
    • 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)
    • D
    • ICX5609244
    • CHEMBL27000
    • SCHEMBL12961242
    • 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
    • Neuro_000196
    • A20190
    • UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9
    • 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • NSC359079
    • SMR001565446
    • MLS002701854
    • NCI60_003256
    • NSC-359079
    • 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • CHEMBL370100
    • Q7301989
    • BRN 4732638
    • 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • HB4052
    • DB14729
    • SCHEMBL24695
    • 93908-02-2
    • C19701
    • BDBM50162287
    • AKOS030213234
    • 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
    • CS-0016893
    • HY-19825
    • MFCD23105147
    • 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)
    • Y96MQM21V9
    • DTXSID70239880
    • CHEBI:135511
    • QEHOIJJIZXRMAN-QZQSLCQPSA-N
    • NS00011703
    • UNII-Y96MQM21V9
    • dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione
    • Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes
    • 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
    • 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
    • DA-57371
    • Rebeccamycin
    • Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1
    • Chave InChI: QEHOIJJIZXRMAN-QZQSLCQPSA-N
    • SMILES: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl

Propriedades Computadas

  • Massa Exacta: 569.07600
  • Massa monoisotópica: 569.0756554g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 39
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 1010
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 146Ų
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 21

Propriedades Experimentais

  • Cor/Forma: Yellow solid
  • Densidade: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (2.7E-5 g/L) (25 ºC),
  • PSA: 150.37000
  • LogP: -1.27480
  • Solubilidade: Not available

Rebeccamycin Informações de segurança

  • WGK Alemanha:-

Rebeccamycin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73860-2.5mg
Rebeccamycin
93908-02-2 98%
2.5mg
¥8556.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-202309A-1 mg
Rebeccamycin,
93908-02-2 ≥95%
1mg
¥2,256.00 2023-07-11
A2B Chem LLC
AC94721-1mg
Rebeccamycin
93908-02-2 ≥98%
1mg
$640.00 2024-04-19
1PlusChem
1P006C0X-2.5mg
Rebeccamycin
93908-02-2 ≥99%
2.5mg
$793.00 2025-02-21
A2B Chem LLC
AC94721-2.5mg
Rebeccamycin
93908-02-2 ≥99%
2.5mg
$714.00 2024-07-18
BioAustralis
BIA-R1075-0.50 mg
Rebeccamycin
93908-02-2 >95% by HPLC
0.50 mg
$273.00 2023-07-10
TRC
R140000-.5mg
Rebeccamycin
93908-02-2
5mg
$161.00 2023-05-17
Hello Bio
HB4052-1mg
Rebeccamycin
93908-02-2 >98%
1mg
£295 2023-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-202309-250µg
Rebeccamycin,
93908-02-2 ≥95%
250µg
¥1128.00 2023-09-05
BioAustralis
BIA-R1075-2.50mg
Rebeccamycin
93908-02-2 >95% by HPLC
2.50mg
$1035.00 2024-07-19

Rebeccamycin Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Photochemical Reactions as Key Steps in Natural Product Synthesis
Bach, Thorsten; Hehn, Joerg P., Angewandte Chemie, 2011, 50(5), 1000-1045

Synthetic Routes 2

Condições de reacção
Referência
Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulation
Saulnier, Mark G.; Frennesson, David B.; Deshpande, Milind S.; Vyas, Dinesh M., Tetrahedron Letters, 1995, 36(43), 7841-4

Synthetic Routes 3

Condições de reacção
Referência
The chemistry of isoindole natural products
Speck, Klaus; Magauer, Thomas, Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2078

Synthetic Routes 4

Condições de reacção
Referência
Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogs
Liu, Xiaobing; Zhang, Guisheng, Huaxue Jinzhan, 2008, 20(11), 1699-1707

Synthetic Routes 5

Condições de reacção
Referência
Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles
Pelly, Stephen C.; Parkinson, Christopher J.; Van Otterlo, Willem A. L.; De Koning, Charles B., Journal of Organic Chemistry, 2005, 70(25), 10474-10481

Synthetic Routes 6

Condições de reacção
Referência
Combinatorial biosynthesis of antitumor indolocarbazole compounds
Sanchez, Cesar; Zhu, Lili; Brana, Alfredo F.; Salas, Aaroa P.; Rohr, Juergen; et al, Proceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466

Synthetic Routes 7

Condições de reacção
Referência
Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic system
Wang, Jianji; Rosingana, Miguel; Watson, Daniel J.; Dowdy, Eric D.; Discordia, Robert P.; et al, Tetrahedron Letters, 2001, 42(51), 8935-8937

Synthetic Routes 8

Condições de reacção
Referência
Synthesis of Rebeccamycin and 11-Dechlororebeccamycin
Faul, Margaret M.; Winneroski, Leonard L.; Krumrich, Christine A., Journal of Organic Chemistry, 1999, 64(7), 2465-2470

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Ammonia
Referência
Two synthetic approaches to rebeccamycin
Kaneko, T.; Wong, H.; Okamoto, K. T.; Clardy, J., Tetrahedron Letters, 1985, 26(34), 4015-18

Synthetic Routes 10

Condições de reacção
Referência
Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitors
Prudhomme, M.; Anizon, F.; Moreau, P., Recent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ,  Ethyl acetate
1.2 Reagents: Ammonia
Referência
A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycin
Gallant, Michel; Link, James T.; Danishefsky, Samuel J., Journal of Organic Chemistry, 1993, 58(2), 343-9

Synthetic Routes 12

Condições de reacção
Referência
Rebeccamycin analogs as anti-cancer agents
Prudhomme, Michelle, European Journal of Medicinal Chemistry, 2003, 38(2), 123-140

Rebeccamycin Raw materials

Rebeccamycin Preparation Products

Rebeccamycin Literatura Relacionada

Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd